2-(2-Bromophenyl)acetohydrazide
Overview
Description
“2-(2-Bromophenyl)acetohydrazide” is a chemical compound that belongs to the family of acetohydrazide derivatives. It has a molecular weight of 229.08 and its molecular formula is C8H9BrN2O .
Synthesis Analysis
The synthesis of 2-(2-Bromophenyl)acetohydrazide involves a reaction mixture of 2-(4-bromophenyl)acetohydrazide and an appropriate aldehyde. This mixture is heated at reflux for 7 hours. After the reactions are complete (as monitored by TLC analysis), the reaction mixture is cooled to room temperature .
Molecular Structure Analysis
The InChI code for 2-(2-Bromophenyl)acetohydrazide is 1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . This indicates the presence of bromine, nitrogen, and oxygen atoms in the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Bromophenyl)acetohydrazide are not detailed in the search results, it’s worth noting that acetohydrazide derivatives, in general, are known to participate in a variety of chemical reactions. For instance, they can react with aldehydes to form hydrazones .
Physical And Chemical Properties Analysis
2-(2-Bromophenyl)acetohydrazide is a white to yellow solid . Its physical properties such as density, boiling point, and melting point are not available .
Scientific Research Applications
Synthesis of Coordination Compounds
2-(2-Bromophenyl)acetohydrazide: has been utilized in the synthesis of coordination compounds, particularly with nickel (II). These compounds exhibit a polymeric structure and are characterized by various analytical techniques, including IR spectroscopy and X-ray diffraction . The ability to form stable complexes with metals can be leveraged in catalysis and material science.
Antimicrobial Pharmaceuticals
Hydrazides, including 2-(2-Bromophenyl)acetohydrazide , are key intermediates in the synthesis of biologically active derivatives. They have been found to exhibit antibacterial and antifungal activities, which are influenced by the nature of the substituent on the benzene ring . This makes them valuable in the development of new antimicrobial agents.
Antituberculosis Agents
The hydrazide functional group is significant in the pharmaceutical industry for its role in antituberculosis drugs. The structural features of 2-(2-Bromophenyl)acetohydrazide can be modified to enhance its activity against tuberculosis-causing bacteria .
Antifungal Applications
Derivatives of 2-(2-Bromophenyl)acetohydrazide can be synthesized to target fungal infections. The bromophenyl group may be tailored to increase the efficacy of these compounds against specific fungal strains .
Antiviral Activity
Hydrazide derivatives have shown potential in inhibiting viral proteins. For instance, compounds structurally related to 2-(2-Bromophenyl)acetohydrazide have been effective against Herpes Simplex Virus-I by inhibiting glycoprotein B . This suggests possible applications in antiviral drug development.
Chemical Education
As a compound with diverse applications, 2-(2-Bromophenyl)acetohydrazide serves as an excellent example in chemical education for demonstrating synthetic techniques, analytical methods, and the importance of functional groups in medicinal chemistry .
Material Science
The coordination compounds formed by 2-(2-Bromophenyl)acetohydrazide can be explored for their electrical and magnetic properties, contributing to the development of new materials for technological applications .
Analytical Chemistry
The properties of 2-(2-Bromophenyl)acetohydrazide , such as its reactivity and ability to form complexes, make it a useful reagent in analytical chemistry for detecting and quantifying metal ions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromophenyl)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFYRMGYYNJILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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